molecular formula C15H22N2O4 B14462583 Urea, N-cyclopentyl-N'-(3,4,5-trimethoxyphenyl)- CAS No. 68060-78-6

Urea, N-cyclopentyl-N'-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14462583
CAS No.: 68060-78-6
M. Wt: 294.35 g/mol
InChI Key: HCDZCIGHGCRMNC-UHFFFAOYSA-N
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Description

Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- is a compound that features a urea backbone with a cyclopentyl group and a 3,4,5-trimethoxyphenyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- typically involves the reaction of cyclopentylamine with 3,4,5-trimethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)-: Unique due to the presence of both cyclopentyl and trimethoxyphenyl groups.

    Urea, N-cyclopentyl-N’-(3,4-dimethoxyphenyl)-: Lacks one methoxy group, which may affect its biological activity.

    Urea, N-cyclopentyl-N’-(3,5-dimethoxyphenyl)-: Different substitution pattern on the phenyl ring, leading to different properties.

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate to different biological activities and applications.

Properties

CAS No.

68060-78-6

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

1-cyclopentyl-3-(3,4,5-trimethoxyphenyl)urea

InChI

InChI=1S/C15H22N2O4/c1-19-12-8-11(9-13(20-2)14(12)21-3)17-15(18)16-10-6-4-5-7-10/h8-10H,4-7H2,1-3H3,(H2,16,17,18)

InChI Key

HCDZCIGHGCRMNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCC2

Origin of Product

United States

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